8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Description
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound featuring a tetrahydroquinoline scaffold substituted with bromine at the 8-position and a trifluoromethoxy group at the 6-position. Its molecular formula is C₁₀H₉BrF₃NO, with a molecular weight of 296.09 g/mol. The trifluoromethoxy group imparts strong electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBDLPWHCPUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)OC(F)(F)F)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline typically involves the reaction of trimethyl borate with this compound . The reaction conditions often include a controlled temperature environment and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of protein functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline and analogous compounds:
Key Observations
Substituent Position and Activity: Bromine at the 8-position (vs. 6-position) alters steric and electronic interactions. For example, 6,8-dibromo derivatives (e.g., compound 2 in ) exhibit potent anticancer activity, while monosubstituted analogs like 8-bromo-6-fluoro show varied bioactivity . The trifluoromethoxy group (OCF₃) in the target compound enhances metabolic stability compared to methoxy (OCH₃) or fluoro (F) groups due to reduced susceptibility to oxidative degradation .
Functional Group Impact: Ketone-containing derivatives (e.g., 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one) exhibit increased polarity, making them less membrane-permeable but useful as synthetic intermediates . Sulfonylation at the 1-position () introduces bulky substituents that improve target selectivity, as seen in RNA polymerase inhibitors .
Synthetic Methods :
- The target compound can be synthesized via reductive amination () or borane-mediated reductions, which preserve functional groups like trifluoromethoxy .
- Bromination strategies vary; regioselective bromination at the 8-position requires careful control of reaction conditions to avoid byproducts (e.g., highlights challenges in isolating 6-bromo vs. 8-bromo isomers) .
Biological Activity Trends: Anticancer Activity: 6,8-Dibromo derivatives () show higher potency than monosubstituted analogs, suggesting synergistic effects of dual halogenation. The trifluoromethoxy group may further enhance this by modulating electron density . Enzyme Inhibition: Sulfonyl derivatives () demonstrate that electron-withdrawing groups at the 6-position improve inhibition of bacterial RNA polymerase and steroid hydroxylases .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy (e.g., 8-Bromo-6-OCF₃: logP ~2.5 vs. 8-Bromo-6-OCH₃: logP ~2.0), enhancing blood-brain barrier penetration .
- Metabolic Stability : In vitro studies show trifluoromethoxy-substituted compounds have 30–50% longer half-lives in hepatic microsomes compared to methoxy analogs .
Biological Activity
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a synthetic compound that belongs to the class of tetrahydroquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article reviews the biological activity associated with this compound, summarizing key research findings and case studies.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : CHBrFNO
- CAS Number : 2366994-29-6
Research indicates that this compound exhibits various mechanisms of action:
- Topoisomerase Inhibition :
- Androgen Receptor Modulation :
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the efficacy of this compound:
- Prostate Cancer Research :
- Antimicrobial Testing :
- Mechanistic Studies :
Q & A
Q. What are the standard synthetic routes for 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized tetrahydroquinoline scaffold. For example, bromination at specific positions (e.g., 3-position) can be achieved using Br₂ in the presence of pyridine, as demonstrated in Eisch procedures . Alternatively, green synthetic approaches employing acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts offer higher yields (up to 85%) and reduced environmental impact. These ionic liquids are reusable for at least five cycles with minimal activity loss, enhancing cost-efficiency . Reaction optimization should consider solvent polarity, temperature (often 60–100°C), and catalyst loading to minimize side products like cis/trans isomers.
Q. How is spectroscopic characterization (NMR, MS) performed for this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. For instance, in 6-Bromo-1,2,3,4-tetrahydroquinoline derivatives, key NMR signals include aromatic protons at δ 7.05–7.01 ppm (multiplet) and δ 6.34 ppm (doublet, J = 8.0 Hz), with methylene groups resonating at δ 3.30–3.26 ppm (m) and δ 2.73 ppm (t, J = 6.5 Hz) . Mass spectrometry (ESI-MS) provides molecular ion peaks, such as [M – OCH₃]⁺ at m/z 364.1275 for brominated analogs, aiding in verifying molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling brominated tetrahydroquinolines?
- Methodological Answer : Brominated derivatives require strict safety protocols due to toxicity and environmental hazards. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Segregation of waste for professional disposal to prevent environmental contamination .
- Monitoring for decomposition products (e.g., HBr) during reactions, which may require neutralization before disposal .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer : Enantioselective synthesis can leverage chemoenzymatic methods. Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) catalyze kinetic resolutions of racemic alcohols, achieving high enantiomeric excess (ee > 95%). For example, optically active tetrahydroquinoline-alcohols were prepared using immobilized enzymes in non-polar solvents, with reaction progress monitored via chiral HPLC .
Q. What strategies optimize catalytic systems for its synthesis, considering green chemistry principles?
- Methodological Answer : Green catalysis focuses on recyclable and non-toxic systems. Acidic ionic liquids (e.g., [NMPH]H₂PO₄) outperform traditional Lewis acids (e.g., Yb(OTf)₃) by enabling solvent-free conditions and high atom economy. These catalysts achieve turnover numbers (TON) > 50 and can be reused ≥5 times without significant yield reduction (e.g., 85% → 80% after five cycles) . TiO₂-S nanoparticles combined with hydrosilane/ethanol systems also show promise for reductions, avoiding heavy-metal catalysts .
Q. How to address contradictions in reaction yields when varying bromination methods?
- Methodological Answer : Discrepancies in bromination yields often arise from competing reaction pathways (e.g., electrophilic vs. radical mechanisms). Systematic analysis includes:
Q. What computational methods predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are employed. For example, docking studies against NMDA receptors (using PDB: 4TLM) can predict binding affinities, while ADMET profiling evaluates bioavailability and toxicity. Pharmacophore modeling of tetrahydroquinoline scaffolds (e.g., Oxamniquine analogs) helps identify key functional groups (e.g., trifluoromethoxy) for anticancer or antimicrobial activity .
Q. How does the electronic effect of substituents influence further functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃O) deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine acts as an ortho/para director, enabling sequential functionalization (e.g., Suzuki coupling at the 8-bromo position). Hammett plots (σ⁺ values) correlate substituent effects with reaction rates, as shown in studies on 3,6,8-trisubstituted quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
